molecular formula C13H11Cl2N3O3S2 B2748337 Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-44-4

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2748337
CAS No.: 392318-44-4
M. Wt: 392.27
InChI Key: DSDIBFYNBNDGSB-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound characterized by its complex structure, which includes a thiadiazole ring, a dichlorobenzamido group, and an ethyl ester. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced through an acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with the thiadiazole intermediate.

    Thioester Formation: The final step involves the reaction of the thiadiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the dichlorobenzamido group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole esters.

Scientific Research Applications

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects involves interaction with specific molecular targets. The dichlorobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring can enhance binding affinity and specificity to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2,5-difluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the 2,5-dichlorobenzamido group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds with different substituents on the benzamido group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-5-7(14)3-4-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDIBFYNBNDGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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